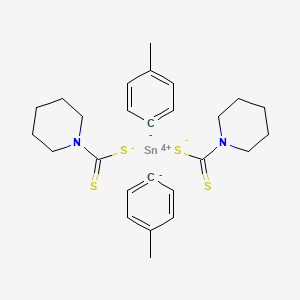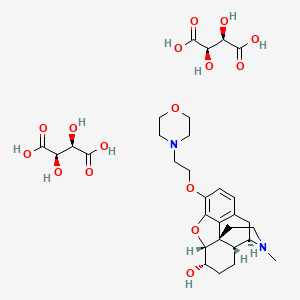
4,5-alpha-Epoxy-17-methyl-3-(2-morpholinoethoxy)morphinan-6-alpha-ol bis(hydrogentartrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-alpha-Epoxy-17-methyl-3-(2-morpholinoethoxy)morphinan-6-alpha-ol bis(hydrogentartrate) is a complex organic compound belonging to the morphinan class of alkaloids. This compound is known for its significant pharmacological properties, particularly in the field of pain management and cough suppression. It is structurally related to morphine and other opioids, which are well-known for their analgesic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-alpha-Epoxy-17-methyl-3-(2-morpholinoethoxy)morphinan-6-alpha-ol bis(hydrogentartrate) involves multiple steps, starting from morphine or codeine. The key steps include:
Epoxidation: Introduction of the epoxy group at the 4,5-position.
Methylation: Addition of a methyl group at the 17-position.
Etherification: Attachment of the 2-morpholinoethoxy group at the 3-position.
Hydrogenation: Reduction of the double bonds to form the final morphinan structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for high yield and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,5-alpha-Epoxy-17-methyl-3-(2-morpholinoethoxy)morphinan-6-alpha-ol bis(hydrogentartrate) undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the desired substituent, but typically involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4,5-alpha-Epoxy-17-methyl-3-(2-morpholinoethoxy)morphinan-6-alpha-ol bis(hydrogentartrate) has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Explored for its potential as an analgesic and antitussive agent.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, leading to analgesic and antitussive effects. The molecular pathways involved include inhibition of neurotransmitter release and modulation of pain signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Morphine: A natural opioid with potent analgesic properties.
Codeine: A less potent opioid used for pain relief and cough suppression.
Dihydrocodeine: A semi-synthetic opioid with similar effects to codeine.
Uniqueness
4,5-alpha-Epoxy-17-methyl-3-(2-morpholinoethoxy)morphinan-6-alpha-ol bis(hydrogentartrate) is unique due to its specific structural modifications, which enhance its pharmacological profile and reduce certain side effects compared to other opioids.
This detailed article provides a comprehensive overview of 4,5-alpha-Epoxy-17-methyl-3-(2-morpholinoethoxy)morphinan-6-alpha-ol bis(hydrogentartrate), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
74063-39-1 |
|---|---|
Molecular Formula |
C31H44N2O16 |
Molecular Weight |
700.7 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C23H32N2O4.2C4H6O6/c1-24-7-6-23-16-3-4-18(26)22(23)29-21-19(5-2-15(20(21)23)14-17(16)24)28-13-10-25-8-11-27-12-9-25;2*5-1(3(7)8)2(6)4(9)10/h2,5,16-18,22,26H,3-4,6-14H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t16-,17+,18-,22-,23-;2*1-,2-/m011/s1 |
InChI Key |
JGARUPJPIFMHAX-MNNIXRQBSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCCN6CCOCC6)O[C@H]3[C@H](CC4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(CC4)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


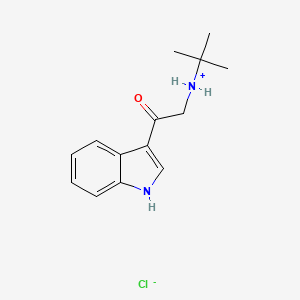
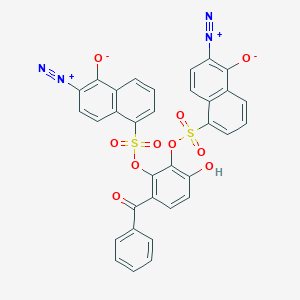
![1,1'-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14442656.png)
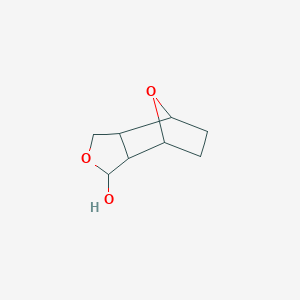
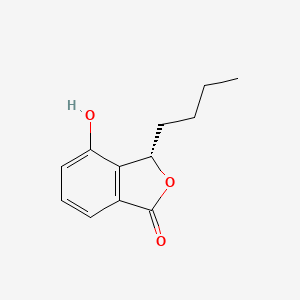
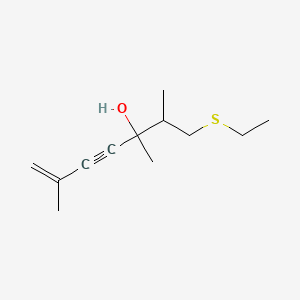
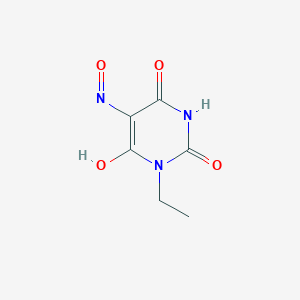
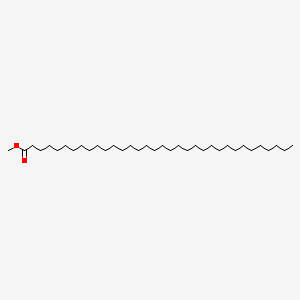
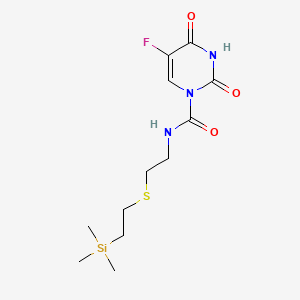
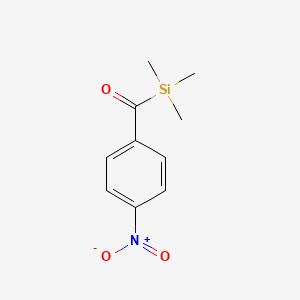

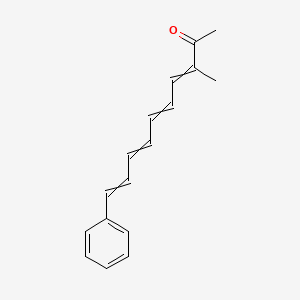
![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)
